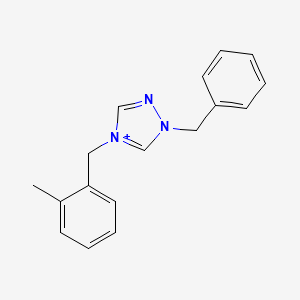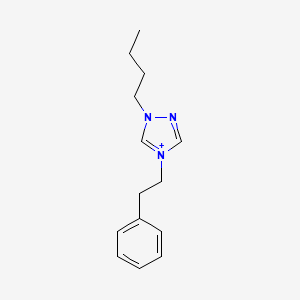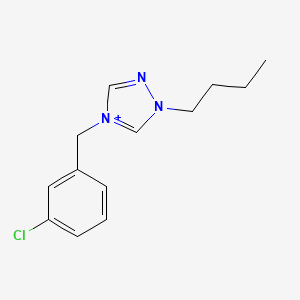
POLY(1-VINYLPYRROLIDONE)-GRAFT-(1-TRIACONTENE)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Poly(1-vinylpyrrolidone)-graft-(1-triacontene) (PVP-g-C30) is a novel polymer that has gained significant attention in the field of biomaterials due to its unique properties. PVP-g-C30 is a copolymer of 1-vinylpyrrolidone and 1-triacontene, which is synthesized using a free-radical polymerization method. This polymer has a high molecular weight and is highly soluble in water, making it an ideal candidate for various biomedical applications.
Applications De Recherche Scientifique
Metal Binding Properties
- Crosslinked poly(N-vinylpyrrolidone) has shown potential in binding metals like Fe(III), Cu(II), and Ni(II). This property is significant in applications involving the formation of complexes with these metals (Pande et al., 2000).
Surface Functionalization of Degradable Polymers
- N-vinylpyrrolidone has been grafted onto surfaces of degradable polymers, resulting in improved wettability and biocompatibility. This has implications for biomedical applications such as cell growth and adhesion (Källrot et al., 2006).
Synthesis of Permselective Membranes
- The grafting of N-vinylpyrrolidone onto poly(tetrafluoroethylene–hexafluoropropylene–vinylidene fluoride) films has been explored for creating permselective membranes. These membranes have potential applications in filtering and removing heavy metals from solutions (Dessouki et al., 1999).
Catalysis in Organic Transformations
- Poly(vinylpyrrolidone)-grafted silica has been used as a catalyst for chemoselective reduction of aldehydes and ketones to alcohols. This shows potential for applications in organic synthesis (Ghasemi et al., 2017).
Creation of Antifouling Surfaces
- Poly(N-vinylpyrrolidone)-grafted surfaces exhibit excellent resistance to protein and bacterial adhesion, making them suitable for biomedical applications such as creating antifouling surfaces (Liu et al., 2013).
Biomedical Applications
- Poly(N-vinylpyrrolidone) modified surfaces are explored for preventing nonspecific protein adsorption, showing promise as antifouling surface modifiers in biomedical fields (Liu et al., 2013).
Biocompatible Drug Delivery Systems
- Graft copolymers of poly(N-vinylpyrrolidone) have been studied for their potential as drug delivery vehicles, indicating their use in sustained release of hydrophilic drugs (Yuan et al., 2011).
Adsorbent Media for Dye Effluents
- Polyvinylpyrrolidone/1-triacontene copolymer fibers have been used as adsorbent media for dye effluents, demonstrating their utility in environmental applications (O’Haire et al., 2016).
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for POLY(1-VINYLPYRROLIDONE)-GRAFT-(1-TRIACONTENE) involves the grafting of 1-triacontene onto poly(1-vinylpyrrolidone) using a radical polymerization reaction.", "Starting Materials": [ "1-vinylpyrrolidone", "1-triacontene", "AIBN (azobisisobutyronitrile)", "toluene", "ethanol", "hexanes" ], "Reaction": [ "Polymerization of 1-vinylpyrrolidone using AIBN as a radical initiator in toluene at 70-80°C for 24 hours to obtain poly(1-vinylpyrrolidone)", "Grafting of 1-triacontene onto poly(1-vinylpyrrolidone) via radical polymerization using AIBN as a radical initiator in toluene at 70-80°C for 24 hours", "Purification of the product by precipitation in ethanol followed by washing with hexanes" ] } | |
Numéro CAS |
136445-69-7 |
Nom du produit |
POLY(1-VINYLPYRROLIDONE)-GRAFT-(1-TRIACONTENE) |
Formule moléculaire |
C15H14N2O |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






